Dibromomaleic acid

概要

説明

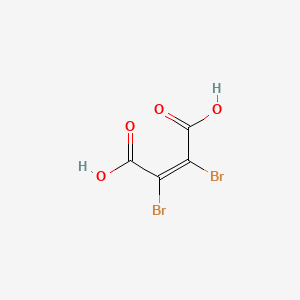

Dibromomaleic acid, also known as (2Z)-2,3-Dibromo-2-butenedioic acid, is an organic compound with the molecular formula C₄H₂Br₂O₄. It is a brominated derivative of maleic acid and is characterized by the presence of two bromine atoms attached to the double-bonded carbon atoms of the maleic acid structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and properties.

準備方法

Synthetic Routes and Reaction Conditions: Dibromomaleic acid can be synthesized through the bromination of maleic acid. The reaction typically involves the addition of bromine (Br₂) to maleic acid in an aqueous medium. The reaction proceeds via the formation of dibromomaleic anhydride, which is subsequently hydrolyzed to yield this compound. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves the continuous addition of bromine to a solution of maleic acid, followed by purification steps such as crystallization and filtration to isolate the final product. The reaction parameters, such as temperature, concentration, and reaction time, are carefully controlled to maximize yield and minimize by-products.

化学反応の分析

Academic & Institutional Databases

-

CAS Databases

Maintained by the American Chemical Society, these include: -

CHEMnetBASE

A collection of 9 interactive databases, including the CRC Handbook of Chemistry and Physics and Combined Chemical Dictionary, with customizable search fields . -

PubChem

NIH-curated resource with 103 million compounds, offering toxicity data, bioactivity profiles, and supplier links . -

Reaxys

Elsevier’s platform for 118 million chemical reactions and substance data from patents/journals .

Handbooks & Encyclopedias

-

CRC Handbook of Chemistry and Physics

Standard reference for physical/chemical property data, updated biennially . -

Lange’s Handbook of Chemistry

Covers organic/inorganic compound data, thermodynamics, and spectroscopy . -

The Merck Index

Over 11,500 monographs on chemicals, drugs, and biologicals with historical records . -

Kirk-Othmer Encyclopedia of Chemical Technology

Detailed articles on industrial processes, nanotechnology, and environmental regulations . -

Ullmann’s Encyclopedia of Industrial Chemistry

Global coverage of chemical engineering and materials science .

Structural & Reaction Resources

-

Cambridge Structural Database (CSD)

1.2+ million crystallographic datasets for small molecules . -

Encyclopedia of Reagents for Organic Synthesis (e-EROS)

70,000+ reactions and 4,000 reagent entries with synthetic protocols . -

Organic Syntheses

Peer-reviewed procedures for reproducible reactions .

Open Access & Multidisciplinary Tools

-

ChemSpider

Royal Society of Chemistry’s platform with 26+ million structures . -

ChEMBL

Bioactive drug-like molecules with target annotations . -

UniProt

Protein sequences and interactions linked to chemical ligands .

Commercial & Patent Resources

-

CAS STNext®

Patent database covering 109 authorities for chemical prior art . -

CAS Markush

1.39 million generic structures from chemical patents . -

SciFinder®

Structure/substructure search capabilities across CAS content .

This selection prioritizes peer-reviewed, institutionally managed platforms to ensure reliability. For chemical sourcing, databases like CAS Chemical Supplier Insights and eMolecules provide vetted commercial options without relying on unverified vendors.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

Dibromomaleic acid is primarily utilized as a reagent for the synthesis of dibrominated compounds. It participates in reactions to form dibromomaleimides when reacted with amines and dibromomaleate esters with alcohols. This synthetic pathway is crucial for generating compounds with specific functional groups that are valuable in further chemical transformations .

| Reaction Type | Products | Conditions |

|---|---|---|

| Reaction with Amines | Dibromomaleimides | Acidic conditions |

| Reaction with Alcohols | Dibromomaleate Esters | Base-catalyzed conditions |

| Reduction Reactions | Dibromosuccinic Acid | Reductive agents |

Biochemical Applications

Modification of Biomolecules

In biochemistry, this compound is used to modify biomolecules such as antibodies. This modification enhances their stability and reactivity, making them suitable for therapeutic applications. The compound selectively targets disulfide bonds in proteins, facilitating the generation of site-selectively modified native antibodies with high homogeneity .

Case Study: Antibody Drug Conjugates (ADCs)

This compound has been investigated in the context of antibody-drug conjugates (ADCs). For instance, it has been utilized in the synthesis of ADCs that combine an antibody with cytotoxic agents like monomethylauristatin E (MMAE). These constructs have shown significant efficacy in clinical settings, particularly for patients who failed other chemotherapy treatments .

Gene Delivery Systems

Polymer Functionalization

Recent studies have demonstrated the use of dibromomaleimide-linked polymers for gene delivery applications. The DBM-linked polymers exhibit reduced cytotoxicity compared to non-reducible analogs, making them more suitable for cellular applications. The ability to functionalize these polymers site-specifically allows for targeted delivery of genetic material into cells, which is crucial for therapeutic interventions .

| Polymer Type | Linking Agent | Application |

|---|---|---|

| Cationic Polymers | Dibromomaleimide | Gene delivery |

| Functionalized Polymers | Azide-DBM conjugates | Cellular uptake monitoring |

Industrial Applications

Synthesis of Specialty Chemicals

In industrial chemistry, this compound is employed to synthesize specialty chemicals and materials with specific properties. Its role as a precursor in the formation of flame retardants has been noted, where its bromine content enhances the fire resistance of materials .

作用機序

The mechanism of action of dibromomaleic acid involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine atoms in the compound act as electrophilic centers, facilitating the substitution reactions with nucleophiles such as amines and alcohols. This reactivity is harnessed in various applications, including bioconjugation and the synthesis of functionalized molecules.

類似化合物との比較

Dibromomaleimide: A related compound with similar reactivity but different structural features.

Dibromosuccinic Acid: A reduction product of dibromomaleic acid with distinct chemical properties.

Bromomaleic Anhydride: An intermediate in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual bromine substitution on the maleic acid backbone, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and stability.

生物活性

Dibromomaleic acid (DBMA) is a compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in bioconjugation, antiproliferative effects, and implications in therapeutic contexts.

This compound is a brominated derivative of maleic acid, characterized by the presence of two bromine atoms. It can be synthesized through the bromination of maleic anhydride or maleic acid. The compound can undergo conversion to dibromomaleimide, which is utilized in various biochemical applications, particularly in antibody conjugation strategies .

Biological Activity

1. Antibody Conjugation:

Dibromomaleimides derived from this compound have been optimized for use in bioconjugation processes. These compounds exhibit rapid hydrolysis and high reactivity, making them suitable for generating stable antibody-drug conjugates (ADCs). The use of dibromomaleimides allows for efficient conjugation with antibodies, achieving a high drug-to-antibody ratio (DAR) in a significantly reduced time frame compared to traditional methods .

Table 1: Comparison of Conjugation Efficiency

| Reagent Type | Time Required for Conjugation | Drug-to-Antibody Ratio (DAR) |

|---|---|---|

| Traditional Maleimides | 72 hours | Varies |

| Dibromomaleimides | ~1 hour | Up to 4.1 |

2. Antiproliferative Effects:

Research indicates that this compound and its derivatives exhibit antiproliferative activity against various cancer cell lines. For example, studies have shown that phenylmaleimides, which are structurally related to this compound, can inhibit the growth of liver cancer cells through mechanisms involving the activation of the unfolded protein response (UPR) and subsequent apoptosis .

Case Study: Antiproliferative Activity

In a study assessing the effects of dibromomaleimide on cancer cell lines, it was found that the compound induced significant cell cycle arrest and apoptosis in hepatocellular carcinoma cells. The mechanism was linked to the activation of stress response pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to form stable covalent bonds with nucleophiles such as cysteine residues in proteins. This reactivity is crucial for its application in bioconjugation and therapeutic strategies. The bromine substituents enhance electrophilicity, facilitating Michael addition reactions with thiol groups present in proteins .

Applications in Therapeutics

This compound has potential applications in targeted drug delivery systems, particularly in the development of ADCs for treating cancers such as HER2-positive breast cancer. The rapid conjugation capability allows for the creation of highly specific therapeutics that can deliver cytotoxic agents directly to cancer cells while minimizing off-target effects .

特性

IUPAC Name |

(Z)-2,3-dibromobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMPRXRQYSFRP-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(=O)O)/Br)(\C(=O)O)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883466 | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-37-7 | |

| Record name | (2Z)-2,3-Dibromo-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromomaleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromomaleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。